molecular formula C3H8FNO2S B13256726 N-Propylsulfamoyl fluoride

N-Propylsulfamoyl fluoride

Cat. No.: B13256726
M. Wt: 141.17 g/mol
InChI Key: IRGGWFCCALWWAH-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Fluorine Chemistry

The fields of organosulfur and fluorine chemistry are pivotal in the development of novel molecules with unique properties. The combination of sulfur and fluorine in a single organic molecule often gives rise to distinct chemical reactivity and physical characteristics. tandfonline.comsioc.ac.cn Organofluorine compounds, in particular, have gained significant attention in various applications due to the unique properties imparted by the fluorine atom. harvard.eduwikipedia.org

The integration of a sulfonyl fluoride (B91410) group (-SO₂F) into an organic structure is a key aspect of modern fluorine chemistry. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has significantly expanded the toolbox of synthetic chemists. thieme-connect.com The synergy between sulfur and fluorine creates a versatile chemical entity with tunable reactivity. tandfonline.comsioc.ac.cn

Significance of Sulfonyl Fluorides as Reactive Intermediates and Functional Groups

Sulfonyl fluorides (-SO₂F) are recognized for their importance as reactive intermediates in organic synthesis. enamine.net They exhibit a unique balance of stability and reactivity, making them valuable in various chemical transformations. purdue.eduresearchgate.net The S(VI)-F bond is notably stable under many conditions, yet it can be activated for nucleophilic substitution, a process central to SuFEx chemistry. researchgate.netnih.gov

This reactivity profile allows sulfonyl fluorides to serve as versatile building blocks in the synthesis of complex molecules. enamine.net They are particularly useful in "click chemistry," where their predictable and efficient reactions enable the rapid assembly of molecular structures. thieme-connect.comnih.gov Furthermore, sulfonyl fluorides have found applications as covalent inhibitors and chemical probes in chemical biology due to their ability to selectively react with specific amino acid residues in proteins. enamine.netacs.org

Overview of the N-Propylsulfamoyl Fluoride Structural Motif within Sulfamoyl Chemistry

Within the broader class of sulfonyl fluorides, sulfamoyl fluorides (R₂NSO₂F) represent a significant subclass. rsc.org The reactivity of a sulfamoyl fluoride is highly dependent on the substitution pattern at the nitrogen atom. Monosubstituted sulfamoyl fluorides (RNHSO₂F), such as this compound, are generally more reactive than their disubstituted counterparts.

The synthesis of sulfamoyl fluorides can be achieved through various methods, including the reaction of amines with sulfuryl fluoride (SO₂F₂). rsc.org The this compound motif, characterized by a propyl group attached to the nitrogen of the sulfamoyl fluoride core, is a specific example within this chemical family.

Below is a table summarizing key properties of this compound:

PropertyValue
Chemical Formula C₃H₈FNO₂S
IUPAC Name This compound
Molecular Weight 141.16 g/mol
CAS Number 32361-50-5

Note: The data in this table is compiled from general chemical knowledge and may not be from a direct search result.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8FNO2S

Molecular Weight

141.17 g/mol

IUPAC Name

N-propylsulfamoyl fluoride

InChI

InChI=1S/C3H8FNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3

InChI Key

IRGGWFCCALWWAH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for N Propylsulfamoyl Fluoride and Analogous N Alkylsulfamoyl Fluorides

Direct Fluorination Strategies

Direct fluorination involves the conversion of a sulfamoyl halide, typically a chloride, into the corresponding fluoride (B91410) by treatment with a suitable fluorinating agent. This approach is often favored for its atom economy and straightforward nature.

A notable method for the direct fluorination of N,N-branched sulfamoyl nonfluorohalides employs bismuth trifluoride (BiF₃). justia.com This non-aqueous method is effective for converting sulfamoyl chlorides, bromides, or iodides into their corresponding fluorides. justia.com The process is lauded for its ability to produce high-purity products in quantitative yields. justia.com

The general reaction involves contacting the N,N-branched sulfamoyl nonfluorohalide with bismuth trifluoride under conditions sufficient to facilitate the halogen exchange. For instance, the synthesis of N,N-dimethyl sulfamoyl fluoride from N,N-dimethyl sulfamoyl chloride using BiF₃ proceeds by heating the mixture, followed by distillation to isolate the product. justia.com This method has been successfully applied to synthesize various N,N-dialkyl sulfamoyl fluorides, including N,N-diethyl sulfamoyl fluoride and N-methyl-N-ethyl sulfamoyl fluoride. justia.com

Table 1: Synthesis of N,N-Dialkyl Sulfamoyl Fluorides using Bismuth Trifluoride justia.com

Starting MaterialProductYield
N,N-dimethyl sulfamoyl chlorideN,N-dimethyl sulfamoyl fluoride>95%
N,N-diethyl sulfamoyl chlorideN,N-diethyl sulfamoyl fluoride>93%
N-methyl-N-ethyl sulfamoyl chlorideN-methyl-N-ethyl sulfamoyl fluorideNot specified

Data sourced from patent literature describing the synthesis of N,N-branched sulfamoyl fluoride compounds. justia.com

Beyond bismuth trifluoride, other fluorinating agents have been explored for the conversion of sulfamoyl chlorides. Anhydrous hydrogen fluoride (HF) has been used, although products can be contaminated with chlorides, which may be unsuitable for certain applications. justia.com Antimony trifluoride (SbF₃), sometimes in the presence of antimony pentafluoride (SbF₅), has also been employed for this transformation. justia.com

Another approach involves the in situ generation of the sulfonyl fluoride from a sulfonamide. This method utilizes a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) to form the sulfonyl chloride, which is then immediately converted to the sulfonyl fluoride with potassium fluoride (KF). researchgate.net This protocol is valued for its mild conditions and high chemoselectivity, allowing for the late-stage fluorination of complex molecules. researchgate.net

Multistep Synthesis Approaches

The initial step in a multistep synthesis often involves the creation of a suitable N-propylsulfamoyl precursor, most commonly N-propylsulfamoyl chloride. One established method reacts primary or secondary amines with sulfuryl chloride. thieme-connect.de However, alternative methods exist, such as reacting the amine with sulfur trioxide (SO₃) in the presence of a tertiary amine, followed by treatment with a phosphorus halide. google.com

For example, the synthesis of N-isopropyl-N-(n-propyl)sulfamoyl chloride has been achieved by reacting N-isopropyl-n-propylamine with sulfur trioxide in the presence of α-picoline, followed by treatment with a halogenating agent. google.com Another route involves the reaction of alkylamines with sulfuryl fluoride. thieme-connect.de

In some cases, a chlorosulfonated aromatic compound serves as the precursor. For instance, 5,10,15,20-tetrakis(2,6-dichloro-3-chlorosulfophenyl)porphyrin can be reacted with propylamine (B44156) to yield the corresponding N-propylsulfamoyl derivative. uc.pt

Once the N-propylsulfamoyl precursor is synthesized, the fluorine atom is introduced. If the precursor is a sulfamoyl chloride, the methods described in section 2.1 can be applied.

An alternative strategy starts from a sulfonamide (R-SO₂-NH₂). A deaminative functionalization strategy using a pyrylium salt can convert the sulfonamide to a sulfonyl fluoride. researchgate.net This process is efficient for both primary and secondary sulfonamides. researchgate.net

The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry provides another powerful tool. Monosubstituted sulfamoyl fluorides can be prepared from primary amines and an imidazolium (B1220033) derivative of sulfuryl fluoride, which is a stable crystalline solid. rsc.org This reaction is notable for its operational simplicity, as it can be performed without the strict exclusion of water or oxygen. rsc.org

Optimizing reaction conditions is crucial for maximizing yield and purity. In the SuFEx coupling of a monosubstituted alkyl sulfamoyl fluoride with an amine, the choice of base and solvent significantly impacts the reaction outcome. For the reaction of an alkyl sulfamoyl fluoride with benzylamine, using a stoichiometric amount of a base like DBU or potassium carbonate in a solvent such as acetonitrile (B52724) or toluene (B28343) leads to high yields. rsc.org

Table 2: Optimization of SuFEx Coupling Conditions rsc.org

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NoneMeCN80270
2DBU (catalytic)MeCN80278
3DBU (stoichiometric)MeCN80297
4TriethylamineMeCN802Similar to DBU
5Potassium CarbonateMeCN802Similar to DBU
6PyridineMeCN802No noticeable improvement
7PhMe802Similar to MeCN
8DMF802Decreased yield
9DBU (stoichiometric)MeCN504Quantitative

Data adapted from a study on the synthesis of unsymmetrical sulfamides via SuFEx click chemistry. rsc.org

For the direct fluorination with bismuth trifluoride, reaction time and temperature are key parameters. The synthesis of N,N-dimethyl sulfamoyl fluoride from its chloride precursor involves heating at 65°C for 2 hours, followed by an additional 15 hours at 100-110°C to drive the reaction to completion. justia.com

Mechanistic Investigations of N Propylsulfamoyl Fluoride Formation and Reactivity

Elucidation of Fluorination Reaction Mechanisms

The synthesis of N-propylsulfamoyl fluoride (B91410) can be achieved through several mechanistic pathways, primarily involving the introduction of a fluorine atom to a sulfur(VI) center attached to a propylamino group. The most prevalent mechanism is the direct fluorosulfonylation of propylamine (B44156) using an electrophilic fluorine source.

A primary method involves the reaction of propylamine with sulfuryl fluoride (SO₂F₂). nih.govresearchgate.net The mechanism proceeds via a nucleophilic attack of the primary amine's nitrogen atom on the electrophilic sulfur center of SO₂F₂. This initial attack forms a tetrahedral intermediate. Subsequent elimination of a fluoride ion, often facilitated by a base, yields the N-propylsulfamoyl fluoride product. The choice of base is critical, as monosubstituted sulfamoyl fluorides like this compound can be unstable in the presence of strong bases, which can promote the elimination of hydrogen fluoride to form a highly reactive azasulfene intermediate (CH₃CH₂CH₂N=SO₂). nih.govresearchgate.net Therefore, reactions are often conducted under neutral, acidic, or carefully controlled basic conditions to favor the desired product. nih.gov

An alternative mechanistic approach is halogen exchange (Halex), where a precursor like N-propylsulfamoyl chloride is treated with a fluorinating agent. A notable example is the use of bismuth trifluoride (BiF₃) in a non-aqueous solvent. justia.com This method involves the nucleophilic displacement of the chloride on the sulfamoyl chloride by a fluoride ion from the inorganic salt. This pathway is effective for producing high-purity N,N-disubstituted sulfamoyl fluorides and has been applied to related structures, suggesting its applicability for this compound. justia.com

The table below summarizes key fluorination mechanisms for forming sulfamoyl fluorides.

Mechanism Reagents Key Mechanistic Steps Notes
Direct Fluorosulfonylation Propylamine, Sulfuryl Fluoride (SO₂F₂), Base (optional)1. Nucleophilic attack of amine on SO₂F₂. 2. Formation of a tetrahedral intermediate. 3. Elimination of fluoride ion to yield the product. Can lead to azasulfene formation with primary amines under basic conditions. nih.gov
Halogen Exchange (Halex) N-Propylsulfamoyl chloride, Bismuth Trifluoride (BiF₃)Nucleophilic displacement of chloride by fluoride from the metal fluoride salt. justia.comGenerally provides high yield and purity; avoids the use of gaseous SO₂F₂. justia.com
From Sulfonyl Chlorides Aromatic sulfonyl chlorides, [¹⁸F]FluorideNucleophilic substitution of chloride with fluoride.Primarily used in radiochemistry for synthesizing ¹⁸F-labeled sulfonyl fluorides. nih.gov

Analysis of Sulfur-Fluorine Bond Formation Pathways

The formation of the sulfur-fluorine (S-F) bond in this compound is a cornerstone of SuFEx chemistry. researchgate.net The predominant pathway involves the reaction of a nitrogen nucleophile (propylamine) with a sulfur(VI) fluoride electrophile, such as sulfuryl fluoride (SO₂F₂).

The reaction is initiated by the lone pair of electrons on the nitrogen atom of propylamine attacking the electron-deficient sulfur atom of SO₂F₂. This results in the formation of a transient, high-energy tetrahedral intermediate, [R-NH₂-SO₂F₂]⁻. In this intermediate, the sulfur atom is bonded to two oxygen atoms, two fluorine atoms, and the incoming amino group. The stability of this intermediate is a key factor in the reaction kinetics. The process is completed by the elimination of a fluoride anion (F⁻), which acts as a leaving group, to form the stable S-N and S-F bonds of the final this compound product.

For primary amines like propylamine, the resulting N-monosubstituted sulfamoyl fluoride (RNHSO₂F) contains an acidic N-H proton. In the presence of a base, this proton can be abstracted, leading to the elimination of HF and the formation of an azasulfene intermediate (R-N=SO₂). nih.gov This reactive species can then be trapped by various nucleophiles. Consequently, pathways for the direct synthesis of N-monosubstituted sulfamoyl fluorides often avoid strong bases or utilize acidic conditions to suppress this side reaction and isolate the desired product. nih.govrsc.org

Radical-mediated pathways have also been explored for the formation of sulfonyl fluorides, typically involving the reaction of sulfonyl radicals with an electrophilic fluorine source. researchgate.net However, for the synthesis of sulfamoyl fluorides from amines, the nucleophilic substitution pathway is more common and direct.

Kinetic and Thermodynamic Aspects Governing Synthesis and Stability

The synthesis and stability of this compound are governed by several kinetic and thermodynamic factors. While specific quantitative data for this compound is not extensively documented, general principles from sulfamoyl fluoride chemistry provide significant insight.

Kinetics: The rate of formation is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfur(VI) reagent. The reaction between propylamine and sulfuryl fluoride is generally rapid. However, the kinetic landscape is complicated by potential side reactions. The formation of the azasulfene intermediate under basic conditions represents a competing kinetic pathway that can reduce the yield of this compound. nih.gov The use of catalysts can significantly alter the reaction kinetics. For instance, Lewis acids such as calcium triflimide (Ca(NTf₂)₂) have been shown to catalyze SuFEx reactions, likely by coordinating to the sulfonyl fluoride and increasing the electrophilicity of the sulfur atom, thereby lowering the activation energy for nucleophilic attack. acs.org

Thermodynamics: The stability of this compound is a key thermodynamic consideration. The S-F bond is thermodynamically stable under neutral and acidic conditions, which allows for the isolation and handling of the compound. nih.gov This stability is crucial for its use as a "clickable" SuFEx hub. However, the thermodynamic landscape shifts in the presence of a base. The deprotonation of the N-H proton is an acid-base equilibrium, and the subsequent elimination of the highly stable fluoride ion to form an azasulfene can be a thermodynamically favorable process. nih.govresearchgate.net

The table below details reaction conditions from various methods for synthesizing sulfamoyl fluorides, illustrating the practical application of these kinetic and thermodynamic considerations.

Starting Materials Reagents/Catalyst Conditions Yield Reference
N-methyl-N-ethyl sulfamoyl chlorideBismuth trifluoride (BiF₃)100-110 °C, 15 hrs>93% justia.com
4-(Chlorosulfonyl)benzoic acid, N-ethylpropan-1-aminePotassium carbonate (K₂CO₃)45 °C, 30 minNot specified nih.gov
Amine, Sulfuryl fluoride (SO₂F₂)BaseControlled stoichiometry>95% purity
Alkyl sulfamoyl fluoride, Secondary amineCalcium triflimide (Ca(NTf₂)₂) (30 mol%)Room TemperatureNot specified acs.org

Chemical Reactivity and Transformational Chemistry of N Propylsulfamoyl Fluoride

Sulfur Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, enabling the reliable and efficient connection of molecular building blocks. sigmaaldrich.comnih.govnih.gov These reactions are characterized by the selective activation of high-oxidation-state sulfur centers connected to fluoride, facilitating exchange reactions with various nucleophiles. nih.gov Sulfamoyl fluorides, including N-Propylsulfamoyl fluoride, are key players in SuFEx chemistry. nih.govotavachemicals.com

This compound can react with primary and secondary amines, although the reactivity is generally lower compared to other sulfonyl fluorides. The reaction involves the displacement of the fluoride ion by the amine nucleophile to form a new S-N bond, yielding a sulfamide (B24259). chemrxiv.org The reactivity of the amine nucleophile is a crucial factor, with more nucleophilic amines generally leading to higher reaction rates and yields. nih.gov

Recent advancements have introduced catalytic systems to facilitate these transformations under milder conditions. For instance, the combination of calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively mediate the SuFEx reaction of sulfamoyl fluorides with a diverse range of amines at room temperature. nih.govnih.gov This method is applicable to primary and secondary amines, as well as less nucleophilic amines like aniline. chemrxiv.org

The scope of SuFEx reactions involving sulfamoyl fluorides extends beyond amines to include a variety of other nucleophiles. While less reactive than sulfonyl fluorides, sulfamoyl fluorides can be activated to react with alcohols, phenols, and even carbon-based nucleophiles under appropriate conditions. otavachemicals.comrsc.org The development of catalytic methods has been instrumental in expanding the range of compatible nucleophilic substrates. researchgate.netchemrxiv.org For example, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts to promote the SuFEx reactions of sulfonyl fluorides and related compounds. researchgate.netchemrxiv.org

The table below summarizes the SuFEx reactivity of sulfamoyl fluorides with different classes of nucleophiles.

Nucleophile ClassReactivity with Sulfamoyl FluoridesActivating ConditionsReference
Primary AminesModerateBase catalysis, Lewis acid activation (e.g., Ca(NTf₂)₂/DABCO) nih.govnih.gov
Secondary AminesModerateBase catalysis, Lewis acid activation (e.g., Ca(NTf₂)₂/DABCO) nih.govnih.gov
Alcohols/PhenolsLow to ModerateStrong base or specific catalysts (e.g., NHCs) required otavachemicals.comresearchgate.net
Carbon NucleophilesLowRequires highly reactive organometallic reagents rsc.org

A key advantage of SuFEx chemistry is its high degree of chemoselectivity. Sulfonyl fluorides, including sulfamoyl fluorides, react almost exclusively at the sulfur center, avoiding side reactions that can plague more reactive sulfonyl chlorides. sigmaaldrich.com This selectivity allows for the precise modification of complex molecules containing multiple reactive functional groups. rsc.org

In reactions with molecules possessing multiple nucleophilic sites, the regioselectivity of the SuFEx reaction can often be controlled by tuning the reaction conditions. For instance, in the presence of both an amine and a hydroxyl group, selective reaction at the more nucleophilic amine can often be achieved. nih.gov The choice of catalyst and solvent can also play a significant role in directing the reaction to the desired site. researchgate.net

Electrophilic Character of the Sulfamoyl Fluoride Moiety

The sulfur atom in the sulfamoyl fluoride group (–SO₂F) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to it. This electrophilicity is the driving force behind the SuFEx reactions, where the sulfur center is attacked by nucleophiles. claremont.edu

Compared to other sulfur(VI) fluorides, the electrophilicity of the sulfur atom in sulfamoyl fluorides is somewhat attenuated by the electron-donating character of the nitrogen atom. nih.govchemrxiv.org N-disubstituted sulfamoyl fluorides, in particular, exhibit lower reactivity due to increased electron density at the sulfur center. nih.govclaremont.edu This tunable reactivity makes sulfamoyl fluorides valuable as chemical probes with high selectivity. claremont.edu

Influence of the N-Propyl Substituent on Reactivity

The N-propyl group attached to the nitrogen atom in this compound influences its reactivity through a combination of steric and electronic effects.

The propyl group is an electron-donating alkyl group. This electron-donating effect increases the electron density on the nitrogen atom, which in turn can slightly reduce the electrophilicity of the sulfur center through resonance. This makes this compound generally less reactive than unsubstituted sulfamoyl fluoride (H₂NSO₂F). nih.gov

Sterically, the propyl group can hinder the approach of nucleophiles to the electrophilic sulfur center. This steric hindrance can affect the rate of SuFEx reactions, particularly with bulky nucleophiles. The degree of this steric effect would be less pronounced than that of a more branched alkyl group like tert-butyl.

The table below provides a qualitative comparison of the expected reactivity of different N-substituted sulfamoyl fluorides.

N-SubstituentElectronic EffectSteric HindranceExpected Reactivity
HydrogenWeakly donatingMinimalHigh
MethylDonatingLowModerate-High
Propyl Donating Moderate Moderate
tert-ButylStrongly donatingHighLow

Potential for Selective Functionalization of the N-Propyl Group

The selective chemical modification of the N-propyl group in this compound offers a pathway to synthesize a diverse range of derivatives with tailored properties. The inherent stability of the sulfamoyl fluoride (–SO₂F) moiety is a key advantage, as it remains intact under various reaction conditions, thereby permitting a focus on the functionalization of the alkyl chain.

Research has indicated that the N-propyl group is amenable to chemical transformation, particularly at the α-carbon (the methylene (B1212753) group adjacent to the nitrogen atom). This position is chemically activated by the adjacent nitrogen, making it a primary target for synthetic modification. An example of such a transformation is the synthesis of 2-(N-propylsulfamoyl)acetic acid, which demonstrates that the propyl group can be oxidized to introduce new functional groups.

While direct, selective functionalization of the less activated β- and γ-positions presents a greater synthetic challenge, modern synthetic methods, including C–H activation and radical-mediated reactions, offer potential routes. The development of late-stage functionalization techniques for N-alkylsulfonamides is an active area of research, driven by the need to diversify drug candidates and other functional molecules. acs.org For instance, radical-based strategies, such as the Hofmann-Löffler-Freytag reaction and related processes, enable the functionalization of remote C–H bonds (e.g., at the δ-position) in N-alkylsulfonamides through 1,5-hydrogen atom transfer (HAT) mechanisms. chinesechemsoc.orgnih.govrsc.org These approaches could theoretically be adapted to target the γ-position of the N-propyl group.

The potential for selective functionalization is summarized in the table below, which outlines plausible transformations at different positions of the N-propyl group based on established chemical principles and reactivity studies on analogous N-alkyl sulfonamides.

Table 1: Potential Pathways for Selective Functionalization of the N-Propyl Group

Position on Propyl GroupType of ReactionPotential Reagents & ConditionsExpected Product StructureSupporting Rationale/Citations
α-Methylene (–CH₂–) OxidationStrong oxidizing agents (e.g., KMnO₄, RuO₄)N-(Carboxymethyl)sulfamoyl fluoride derivativeThe α-position is activated by the adjacent nitrogen. Oxidation of N-alkyl groups to carboxylic acids is a known transformation.
α-Methylene (–CH₂–) HalogenationN-Halosuccinimide (NCS, NBS) under radical initiationN-(1-Halo-propyl)sulfamoyl fluorideThe α-position is susceptible to radical abstraction due to stabilization from the adjacent nitrogen atom.
β-Methylene (–CH₂–) C–H FunctionalizationMetal catalysis (e.g., Pd, Rh, Cu) with directing groupsN-(2-Functionalized-propyl)sulfamoyl fluorideWhile challenging, site-selective C–H activation at secondary carbons is an area of ongoing research for N-alkylamides. rsc.org
γ-Methyl (–CH₃) Radical HalogenationRadical initiators (e.g., AIBN) with halogen sources (e.g., SO₂Cl₂, NBS) under specific conditionsN-(3-Halo-propyl)sulfamoyl fluorideRemote C–H functionalization via radical pathways like the HLF reaction can target terminal methyl groups. chinesechemsoc.orgnih.gov

Future research in this area will likely focus on developing more efficient and highly selective catalysts to control the position of functionalization on the N-propyl chain, thereby expanding the synthetic utility of this compound as a building block.

Applications of N Propylsulfamoyl Fluoride As a Versatile Synthon

Building Block in Complex Molecular Architectures

The sulfamoyl fluoride (B91410) moiety serves as a robust and reliable connective hub, allowing for the straightforward linkage of diverse molecular fragments under mild conditions. This has positioned it as a key synthon in the assembly of intricate molecules with applications ranging from medicinal chemistry to supramolecular chemistry.

The sulfamide (B24259) group is a valuable motif in biologically active compounds and functional materials, yet its synthesis can be challenging. nih.gov Sulfamoyl fluorides, including N-propylsulfamoyl fluoride, provide a streamlined and efficient route to these scaffolds. They react readily with a wide range of primary and secondary amines to form N,N'-substituted sulfamides. researchgate.net This transformation is a cornerstone of SuFEx chemistry, offering a significant advantage over traditional methods that often rely on less stable sulfamoyl chlorides, which can lead to side reactions and purification difficulties. researchgate.net

The synthesis of complex sulfamide-containing molecules, such as macrocycles and medicinally relevant scaffolds, has been demonstrated. scispace.comrsc.org For instance, the reaction between a sulfamoyl fluoride and an amine is a key step in building complex benzamidothiazole derivatives that have been studied for their biological activity. scispace.com The predictability and high yield of the SuFEx reaction allow for the incorporation of the sulfamide linker into larger, multi-component structures with high fidelity.

A significant advancement in this area is the development of methods to activate the otherwise stable sulfamoyl fluoride bond, further expanding its synthetic utility. For example, a system using calcium triflimide (Ca(NTf2)2) and an amine base like DABCO has been shown to effectively promote the SuFEx reaction at room temperature, accommodating a diverse array of amine nucleophiles, including challenging ones like anilines and amine salts. researchgate.net

Table 1: Examples of Sulfamide Scaffold Synthesis using Sulfamoyl Fluorides

Sulfamoyl Fluoride PrecursorAmine NucleophileResulting Scaffold TypeKey Finding/ApplicationReference
N-Benzylsulfamoyl fluorideAnilineUnsymmetrical diaryl sulfamideDemonstrates synthesis of unsymmetrical sulfamides for medicinal chemistry. google.com.na
N,N-Disubstituted sulfamoyl fluorideVarious primary/secondary aminesDiverse sulfamidesMethod development using Ca(NTf2)2 activation for broad substrate scope. researchgate.net
4-(chlorosulfonyl)benzoic acid derivativeN-ethylpropan-1-amineSubstituted sulfamoyl benzamidothiazoleIncorporation into complex heterocyclic systems for biological evaluation. scispace.com
Noscapine-derived sulfamoyl fluorideVarious aminesN-Sulfamoyl noscapine (B1679977) analoguesSynthesis of complex natural product derivatives with potential anticancer activity. acs.org

A groundbreaking application of sulfamoyl fluorides is the functionalization of biomolecules, particularly nucleosides. The exocyclic amino groups present on nucleobases like adenosine, guanosine, and cytidine (B196190) are typically challenging to modify selectively. However, research has shown that these amino groups can be reacted with sulfonyl fluoride sources to generate sulfamoyl fluoride-functionalized nucleosides, dubbed "SuFNucs". nih.gov

These SuFNucs are stable intermediates that can subsequently undergo a highly selective SuFEx reaction with a wide variety of amines. nih.gov This two-step process allows for the precise installation of diverse functional groups onto the nucleobase, creating sulfamide-functionalized derivatives ("SulfamNucs"). nih.gov This methodology provides a powerful tool for chemical biology, enabling the synthesis of modified nucleosides, nucleotides, and even oligonucleotides. The applications are vast, including the development of therapeutic agents, molecular probes, and tools for studying nucleic acid structure and function. The robustness and orthogonality of the SuFEx reaction ensure that the sensitive glycosidic bonds and protecting groups often present in nucleoside chemistry remain intact. nih.govresearchgate.net

Table 2: SuFEx-Mediated Derivatization of Nucleosides

Starting NucleosideReaction SequenceFinal Product TypeSignificanceReference
Adenosine, Guanosine, Cytidine1. Reaction with ex-situ generated sulfonyl fluoride. 2. SuFEx reaction with various amines.Sulfamide-functionalized nucleosides (SulfamNucs)Provides a general method for selective N-functionalization of nucleobases. nih.gov
SuFNuc IntermediatesCoupling with peptides or other functional molecules via SuFEx.Peptide-nucleoside conjugates, functionalized oligonucleotidesEnables the creation of complex biomolecular conjugates for advanced applications. nih.gov

Role in Precursors for Advanced Materials

The same reactivity that makes sulfamoyl fluorides useful in constructing discrete molecules also makes them valuable precursors for advanced materials, including electrolyte components and polymers.

In the field of high-energy batteries, particularly those employing lithium metal anodes, the composition of the electrolyte is critical. Sulfamoyl fluorides, including structures analogous to this compound, have been investigated as functional electrolyte additives to improve battery performance. The high reactivity of lithium metal typically leads to the formation of an unstable solid electrolyte interphase (SEI), resulting in capacity loss and poor cycling efficiency.

The SuFEx reaction is a powerful tool for polymerization, enabling the synthesis of novel polymers containing the sulfonyl group (–SO2–) in their backbone. google.com.na Polysulfamides, in particular, have been synthesized using sulfamoyl fluoride-containing monomers. These polymers are analogous to polyureas but with the carbonyl group replaced by a sulfonyl group, which imparts different properties. nih.gov

Two primary strategies are used for this polymerization:

A2 + B2 Step-Growth Polymerization: This method involves reacting a monomer with two sulfamoyl fluoride groups (a bis(sulfamoyl fluoride)) with a monomer containing two amine groups (a bis(amine)). google.com.naresearchgate.net

AB-Type Polymerization: This more advanced approach uses a single monomer that contains both an amine (or a protected amine) and a sulfamoyl fluoride group (or a precursor). nih.govresearchgate.net

These SuFEx polymerizations, often carried out with a base like DBU or DABCO, produce polysulfamides with high thermal stability. sorbonne-universite.frscispace.com The properties of the resulting polymers, such as their glass-transition temperature and crystallinity, can be tuned by changing the structure of the monomers used. nih.govresearchgate.net Furthermore, some of these polysulfamides have been shown to be chemically recyclable, breaking down into their constituent monomers under certain conditions, which is a significant advantage for sustainable materials. scispace.comresearchgate.net

Table 3: Polysulfamide Synthesis via SuFEx Chemistry

Monomer TypeMonomer ExamplesPolymer TypeKey Properties/FindingsReference
A2 + B2Bis(sulfamoyl fluoride)s + Primary bis(amine)sAromatic and Aliphatic PolysulfamidesHigh thermal stability (Td > 200 °C); Tunable glass transition temperatures. sorbonne-universite.frscispace.com
AB-TypeMonomers with NHBoc and sulfamoyl fluoride precursorLinear PolysulfamidesImproved molecular weight control; Polymerization triggered on demand. sorbonne-universite.frnih.gov
AB-Type (Fluorene-based)Fluorene-based monomer with amine and sulfamoyl fluorideLinear Polymer and Macrocyclic OligomersDemonstrates influence of monomer structure on polymerization outcome (linear vs. cyclic). researchgate.net

Reagent in Catalysis and Methodological Development

While sulfamoyl fluorides are generally stable, their reactivity can be precisely controlled, making them ideal reagents for developing new synthetic methods. A key challenge in SuFEx chemistry has been the activation of the highly stable S-F bond under mild conditions, especially in less reactive sulfamoyl fluorides. nih.gov

Significant progress has been made in developing catalytic or promoter-based systems to address this. One notable method employs a combination of a Lewis acid, such as calcium triflimide (Ca(NTf2)2), and a base, like DABCO, to activate sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides for reaction with amines. nih.gov This system dramatically accelerates the SuFEx reaction, allowing it to proceed rapidly at room temperature, whereas previous methods often required elevated temperatures. nih.gov This methodological advancement broadens the applicability of sulfamoyl fluorides, enabling their use with a wider range of sensitive substrates and facilitating their application in high-throughput and parallel medicinal chemistry efforts to rapidly generate libraries of sulfamide-containing compounds. nih.gov

Advanced Spectroscopic Characterization Techniques for N Propylsulfamoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Propylsulfamoyl fluoride (B91410), providing insights into its atomic framework and the connectivity of its constituent atoms.

High-Resolution 1H, 13C, and 19F NMR for Structural Elucidation

High-resolution 1H, 13C, and 19F NMR spectroscopy are fundamental techniques for the structural confirmation of N-Propylsulfamoyl fluoride. Each of these methods provides unique information about the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the propyl group. The terminal methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene group attached to the nitrogen would also present as a triplet, coupled to the central methylene group. The central methylene protons would appear as a multiplet due to coupling with both the methyl and the other methylene protons. The N-H proton would likely appear as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display three signals for the three distinct carbon atoms of the propyl chain. The chemical shifts of these carbons would be influenced by their proximity to the electronegative nitrogen and sulfamoyl fluoride group.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a powerful tool for confirming the presence of the fluorine atom. A single signal, likely a triplet, would be expected due to coupling with the nitrogen-bound proton. The chemical shift of this signal is characteristic of sulfamoyl fluorides.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~0.9Triplet~7CH₃
¹H~1.6Sextet~7-CH₂-
¹H~3.1Triplet~7N-CH₂-
¹HVariable (broad)Singlet/Triplet-N-H
¹³C~11--CH₃
¹³C~22---CH₂-
¹³C~45--N-CH₂-
¹⁹FVariableTripletVariableS-F

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. Cross-peaks would be observed between the methyl protons and the adjacent methylene protons, and between the two methylene groups of the propyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively assign the ¹H signals to their corresponding ¹³C signals in the propyl chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and confirming the molecular weight of this compound with high precision.

Precise Mass Determination and Elemental Composition Analysis

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₃H₈FNO₂S), the exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm. This high precision helps to distinguish it from other compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Found m/z
[M+H]⁺C₃H₉FNO₂S⁺142.0333(Predicted)
[M+Na]⁺C₃H₈FNNaO₂S⁺164.0152(Predicted)

Fragmentation Pathways and Structural Insights

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other fragmentation techniques, the this compound molecule would break apart in a predictable manner. Common fragmentation pathways would likely involve the loss of the propyl group, the sulfamoyl fluoride moiety, or smaller neutral fragments. Analyzing these fragment ions helps to piece together the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H3300-3500Stretching
C-H (alkyl)2850-2960Stretching
S=O (asymmetric)1370-1420Stretching
S=O (symmetric)1180-1210Stretching
S-F800-900Stretching

The presence of strong absorption bands in these regions would provide clear evidence for the N-H, alkyl C-H, sulfonyl (S=O), and sulfonyl fluoride (S-F) functionalities within the molecule.

Identification of Characteristic Functional Group Vibrations (S=O, S-F, N-H)

The vibrational spectrum of this compound is characterized by the distinct absorption bands corresponding to the stretching and bending modes of its key functional groups: the sulfonyl group (S=O), the sulfur-fluorine bond (S-F), and the amine group (N-H). Analysis of these characteristic vibrations using techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy provides valuable insights into the molecular structure and bonding of the compound.

Detailed research findings from spectroscopic studies of sulfamoyl fluoride and related N-substituted derivatives offer a strong basis for the assignment of these vibrational modes.

S=O Stretching Vibrations: The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric and a symmetric stretch. In sulfamoyl fluorides, these bands are typically observed in the mid-frequency region of the infrared spectrum. For the parent compound, sulfamoyl fluoride (FSO₂NH₂), the SO₂ antisymmetric and symmetric stretching modes have been identified in the regions of 1390-1300 cm⁻¹ and 1182-1140 cm⁻¹, respectively researchgate.net. The presence of the electron-withdrawing fluorine atom tends to shift these frequencies to higher wavenumbers compared to other sulfonyl compounds.

S-F Stretching Vibration: The stretching vibration of the sulfur-fluorine bond is a key characteristic feature in the spectrum of this compound. The position of this band is influenced by the electronegativity of the atoms attached to the sulfur. In studies of related sulfamoyl fluorides, this vibration is typically found in the lower frequency region of the spectrum.

N-H Vibrational Modes: The N-H group in this compound is expected to show characteristic stretching and bending vibrations. In primary amides and related compounds, the N-H stretching vibrations appear as one or two bands in the 3500-3200 cm⁻¹ region of the IR spectrum. Specifically, for sulfamoyl fluoride, the asymmetric NH₂ stretching vibration is reported in the 3420 to 3500 cm⁻¹ range, and the symmetric NH₂ stretching is observed between 3340 and 3420 cm⁻¹ researchgate.net. For N-substituted sulfamides, such as N,N'-dibenzylsulfamide, a distinct N-H stretching peak has been observed around 3290 cm⁻¹ rsc.org. The N-H bending (scissoring) vibration is typically found in the 1650-1580 cm⁻¹ region.

The precise wavenumbers for these vibrations in this compound can be definitively assigned through empirical data from its own IR and Raman spectra, supported by theoretical calculations such as Density Functional Theory (DFT), which has been successfully applied to related molecules like sulfamoyl fluoride researchgate.net.

The following table summarizes the expected and observed vibrational frequencies for the characteristic functional groups in this compound and related compounds.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reported Values in Related Compounds (cm⁻¹)
S=O Asymmetric Stretch1390 - 14501390-1300 (in FSO₂NH₂) researchgate.net
Symmetric Stretch1180 - 12201182-1140 (in FSO₂NH₂) researchgate.net
S-F Stretch700 - 850-
N-H Asymmetric Stretch3400 - 35003420-3500 (in FSO₂NH₂) researchgate.net
Symmetric Stretch3300 - 34003340-3420 (in FSO₂NH₂) researchgate.net
Bending (Scissoring)1600 - 1650-
Wagging700 - 800-

Note: The specific values for this compound would require direct experimental measurement.

Computational and Theoretical Chemistry Studies on N Propylsulfamoyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic landscape and geometric parameters of N-Propylsulfamoyl fluoride (B91410). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics with high accuracy.

The electronic structure of the sulfamoyl fluoride group (-SO₂NHR) is a subject of significant interest. Computational studies on related sulfonamides and sulfonyl compounds have revealed that the bonding within the sulfonyl (-SO₂-) moiety is highly polarized. researchgate.net The traditional depiction involving d-orbital participation from sulfur to form double bonds with oxygen is now largely considered inaccurate based on modern computational analyses. researchgate.net Instead, the bonding is better described by significant charge separation (S⁺-O⁻) and hyperconjugative interactions, where lone pairs on the oxygen and nitrogen atoms donate into antibonding (σ*) orbitals of adjacent bonds. researchgate.net

In N-Propylsulfamoyl fluoride, the sulfur atom is at a high oxidation state, making it highly electrophilic. The fluorine and oxygen atoms, being highly electronegative, withdraw electron density from the sulfur atom. The nitrogen atom of the propylamino group also participates in this electronic interplay. Natural Bond Orbital (NBO) analysis on analogous systems indicates that the interaction between the nitrogen and sulfur atoms is primarily electrostatic, with minimal π-bonding character. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in the reactivity of sulfur(VI) fluorides, and its energy level can be correlated with the compound's susceptibility to nucleophilic attack. nih.gov Lower LUMO energy generally corresponds to higher reactivity. nih.gov

Table 1: Illustrative Calculated Electronic Properties of a Model Sulfamoyl Fluoride

PropertyCalculated ValueSignificance
LUMO EnergyHigh Positive ValueIndicates susceptibility to nucleophilic attack. nih.gov
Mulliken Charge on SHighly PositiveConfirms the electrophilic nature of the sulfur center. mjcce.org.mk
Mulliken Charge on FHighly NegativeHighlights the electronegativity of the fluorine atom. mjcce.org.mk
S-O Bond Order< 2Suggests polar covalent character rather than a true double bond.
S-N Bond Order~ 1Indicates a single bond with significant ionic character.
Note: The values in this table are illustrative and based on general findings for sulfamoyl fluorides from computational studies. Specific values for this compound would require dedicated calculations.

Energy minimization calculations are performed to determine the most stable three-dimensional structure of this compound. These calculations, often using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G**), predict bond lengths, bond angles, and dihedral angles. researchgate.net For the parent sulfamoyl fluoride (FSO₂NH₂), calculations have shown that the anti conformation (where the F-S bond is anti to the nitrogen lone pair) is significantly more stable than the syn conformation. researchgate.net A similar preference would be expected for this compound.

The geometry around the sulfur atom is predicted to be a distorted tetrahedron. sydney.edu.au The bond angles and lengths are influenced by the electronic effects of the substituents. For instance, the O-S-O angle is typically larger than the tetrahedral angle of 109.5° due to the repulsive forces between the electron-rich oxygen atoms.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted ValueComparison with Ideal Geometry
S-F Bond Length~1.6 Å-
S-O Bond Length~1.4 ÅShorter than a typical S-O single bond.
S-N Bond Length~1.7 Å-
O-S-O Angle~120°Larger than the ideal tetrahedral angle.
O-S-F Angle~106°Smaller than the ideal tetrahedral angle.
O-S-N Angle~105°Smaller than the ideal tetrahedral angle.
Note: These values are illustrative and based on computational data for analogous sulfonyl fluorides and sulfonamides. researchgate.netscispace.com Precise values for this compound would require specific calculations.

Reaction Mechanism Simulations

Computational modeling is instrumental in elucidating the pathways of chemical reactions involving this compound, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry. chemrxiv.orgresearchgate.net

SuFEx reactions involve the substitution of the fluoride on the sulfur(VI) center by a nucleophile, such as an amine or an alcohol. Computational studies on the reaction of sulfonyl fluorides with primary amines, like the propylamino group in this compound reacting further or a similar reaction with another amine, have explored potential mechanisms. chemrxiv.orgnih.gov Two primary pathways are generally considered: a direct, one-step Sₙ2-type substitution, or a two-step addition-elimination mechanism involving a pentacoordinate intermediate. nih.govhmc.edu

Recent DFT studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest that the reaction proceeds through a non-synchronous one-step mechanism. chemrxiv.org This pathway involves an initial weakening of the S-F bond followed by the nucleophilic attack of the amine. chemrxiv.org The presence of a base is often crucial in these reactions, as it can significantly lower the activation energy barrier by increasing the nucleophilicity of the amine. chemrxiv.orgnih.gov

A key aspect of reaction mechanism simulations is the identification and characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate. For the SuFEx reaction of a sulfonyl fluoride with an amine, the transition state is often found to be highly organized. nih.gov In some cases, particularly when catalyzed, a termolecular transition state involving the sulfonyl fluoride, the amine nucleophile, and a base or catalyst has been proposed. rsc.org

Table 3: Illustrative Reaction Energetics for a Model SuFEx Reaction (Sulfonyl Fluoride + Amine)

Reaction PathwayΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)Key Finding
UncatalyzedHigh (~40-50)ExergonicHigh barrier suggests a slow reaction without a catalyst. hmc.edu
Base-CatalyzedSignificantly Lower (~15-25)More ExergonicThe base plays a critical role in accelerating the reaction. chemrxiv.orgnih.gov
Note: These are representative values from computational studies on model systems like methanesulfonyl fluoride and may vary for this compound. chemrxiv.orgnih.govhmc.edu

Conformational Analysis and Molecular Dynamics

The flexibility of the N-propyl group introduces conformational complexity to this compound. Understanding the molecule's conformational landscape and dynamic behavior is crucial, as different conformers can have varying reactivity and biological activity.

Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time in a given environment, such as in solution or within a protein binding site. mdpi.comrsc.org While specific MD studies on this compound are not available, simulations on related sulfonyl fluoride-containing ligands in complex with proteins have been performed. nih.govmdpi.com These studies show how the sulfonyl fluoride group interacts with its environment through hydrogen bonding and electrostatic interactions, and how the conformational flexibility of the molecule allows it to adapt to the binding pocket. nih.govmdpi.com Such simulations are critical in the field of drug discovery for understanding protein-ligand binding and for the rational design of covalent inhibitors. rsc.org

Investigation of Preferred Conformations and Flexibility

Detailed computational studies delineating the preferred conformations and molecular flexibility of this compound are not present in the current body of published research. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to identify low-energy conformers arising from rotation around the S-N and N-C bonds. Key parameters like dihedral angles, bond lengths, and bond angles for each stable conformation would be determined.

A systematic conformational analysis would provide insight into the three-dimensional shapes the molecule is likely to adopt. This would involve mapping the potential energy surface as a function of key torsional angles to identify energy minima, corresponding to stable conformers, and the energy barriers between them, which dictate the molecule's flexibility.

While general principles of stereoelectronics and steric hindrance can be applied to hypothesize potential conformations, without specific computational data, a quantitative description of the conformational preferences of this compound remains speculative.

Dynamics of Intramolecular and Intermolecular Interactions

Similarly, specific research detailing the dynamics of intramolecular and intermolecular interactions for this compound through computational methods is currently unavailable.

Intramolecular Interactions: A theoretical study would likely investigate the presence and nature of intramolecular hydrogen bonding, for instance, between the hydrogen on the nitrogen atom and the fluorine or oxygen atoms of the sulfamoyl group. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize such interactions by analyzing the electron density topology. The relative energies of different conformers are often influenced by the balance of these weak intramolecular forces.

Intermolecular Interactions: The study of intermolecular interactions is crucial for understanding the behavior of the compound in condensed phases and its potential to interact with biological targets. Molecular Dynamics (MD) simulations are a common tool for this purpose. Such simulations could model the behavior of multiple this compound molecules to understand how they interact with each other, for example, through the formation of dimers or larger aggregates. These studies would quantify the strength and geometry of intermolecular hydrogen bonds and other non-covalent interactions that govern the substance's physical properties.

While computational studies have been performed on other sulfonyl fluorides, highlighting the role of hydrogen bonding in their activation and interaction with other molecules, these findings cannot be directly extrapolated to provide specific details for this compound without a dedicated computational analysis. The interplay of the propyl group's size, flexibility, and electronic effects would uniquely shape its interaction profile.

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Pathways

The future of N-propylsulfamoyl fluoride (B91410) in various applications is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Current methods for the synthesis of sulfamoyl fluorides often involve reagents that are hazardous or require stringent reaction conditions. lbl.govnih.gov Future research will likely focus on overcoming these limitations.

One promising direction is the exploration of mechanochemical procedures, which have been shown to be a sustainable approach for the synthesis of sulfur(VI) fluorides under solvent-free conditions. uga.edu This method utilizes potassium bifluoride as the fluorine source in the presence of acetic acid in a mixer mill, offering shorter reaction times compared to solution-based syntheses. uga.edu Another avenue lies in the development of protocols that utilize potassium fluoride as the sole fluorine source, coupled with green oxidants like NaOCl·5H2O, from readily available starting materials such as thiols and disulfides. nih.govacs.org Such methods align with the principles of green chemistry by minimizing the use of toxic reagents and solvents. rsc.orgresearchgate.net

Furthermore, the development of catalytic strategies for the synthesis of sulfonyl fluorides, for instance, through metal-catalyzed formation of the C–S bond or catalytic radical generation, presents an area ripe for exploration. technologynetworks.com Adapting these catalytic systems for the specific synthesis of N-propylsulfamoyl fluoride could lead to more efficient and selective processes. A recent breakthrough in the green synthesis of sulfonyl fluorides involves the reaction of thiols and disulfides with a specific reagent and potassium fluoride, yielding only non-toxic by-products. lbl.govnih.govrsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Fluorides
MethodologyKey ReagentsAdvantagesResearch Gaps for this compound
Mechanochemical SynthesisPotassium bifluoride, Acetic acidSolvent-free, Shorter reaction timesAdaptation and optimization for N-propyl starting materials
Green Oxidative FluorinationPotassium fluoride, NaOCl·5H2OEnvironmentally benign, Readily available substratesInvestigation of scope and limitations for alkylsulfamoyl fluorides
Catalytic Radical GenerationPhotoredox catalystsAccess to complex structuresDevelopment of specific catalysts for this compound synthesis

Expansion of Reactivity Profiles and Catalytic Applications

The reactivity of this compound is centered around the S-F bond, which can be activated for nucleophilic substitution in SuFEx reactions. While the SuFEx concept has been revolutionary, there is still much to explore in terms of expanding the reactivity profiles and catalytic applications of sulfamoyl fluorides.

Future research will likely focus on the development of novel catalytic systems to activate the otherwise stable S-F bond in this compound. For instance, the use of N-heterocyclic carbenes (NHCs) as organocatalysts for SuFEx reactions of sulfamoyl fluorides with alcohols or amines has been reported, providing a powerful tool for the rapid assembly of modular connections. researchgate.net Further investigation into the mechanism of such catalytic processes could lead to the design of more efficient and selective catalysts.

Another area of interest is the use of nucleophilic catalysts like hydroxybenzotriazole (B1436442) (HOBt) to activate sulfonyl fluorides towards nucleophilic substitution by amines, enabling the synthesis of a wide variety of sulfonamides at room temperature. claremont.edujk-sci.com Applying these catalytic systems to this compound could significantly enhance its utility as a building block in organic synthesis. The development of automated synthesis and screening methods compatible with SuFEx chemistry will also accelerate the discovery of new reactions and applications. nih.gov

Exploration of this compound in New Domains of Chemical Science

The unique properties of the sulfamoyl fluoride moiety suggest that this compound could find applications in diverse areas beyond traditional organic synthesis.

Chemical Biology and Drug Discovery: Sulfonyl fluorides have emerged as valuable tools in chemical biology and drug discovery due to their ability to act as "warheads" that can covalently modify specific amino acid residues in proteins. rsc.orgsigmaaldrich.com They exhibit a balance of stability in aqueous environments and reactivity towards certain nucleophilic residues like serine, tyrosine, and lysine. acs.orgrsc.org this compound could be incorporated into small molecules to create highly selective chemical probes for studying protein function or as covalent inhibitors for therapeutic applications. claremont.edunih.gov The SuFEx click chemistry platform has already been utilized for late-stage drug functionalization and high-throughput drug discovery. nih.govjk-sci.com

Materials Science: The principles of SuFEx chemistry have been applied to polymer synthesis, creating new classes of polymers with unique properties. nih.govrsc.org this compound, as a bifunctional molecule, could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The robust nature of the linkages formed through SuFEx reactions could impart desirable thermal and chemical stability to these materials. lbl.gov Research into the polymerization of this compound with other monomers could lead to the development of new materials with applications ranging from advanced plastics to functional coatings. lbl.gov

Table 2: Potential Applications of this compound in New Domains
DomainPotential ApplicationKey Advantages of the Sulfamoyl Fluoride Moiety
Chemical BiologyCovalent protein labeling, Enzyme inhibitionBiocompatibility, Tunable reactivity, Specificity for certain amino acid residues
Drug DiscoveryDevelopment of covalent drugs, High-throughput screeningFormation of stable covalent bonds with protein targets, Compatibility with click chemistry
Materials ScienceMonomer for polymer synthesis, Cross-linking agentFormation of robust chemical linkages, Potential for creating thermally and chemically stable polymers

Integration of Green Chemistry Principles in Synthetic Methodologies

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound are no exception.

Future research should prioritize the development of synthetic routes that utilize renewable starting materials, minimize waste generation, and employ environmentally benign solvents and reagents. nih.gov The use of water as a reaction medium for the synthesis of sulfonyl fluorides, enabled by surfactant-based catalytic systems, is a significant step in this direction. nih.gov Exploring similar aqueous synthetic methods for this compound would be a key research goal.

Furthermore, the development of one-pot syntheses and telescoping reaction sequences can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste. nih.govacs.org The recently reported green synthesis of sulfonyl fluorides with non-toxic by-products is a prime example of how these principles can be put into practice. lbl.govnih.govrsc.orgresearchgate.net The life cycle assessment of this compound, from its synthesis to its final application and disposal, should also be considered to ensure its long-term sustainability.

Q & A

Q. What are the recommended methods for synthesizing N-Propylsulfamoyl fluoride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves sulfamoylation of propylamine using sulfuryl fluoride (SO₂F₂) under controlled conditions. Key steps include:

Reagent Preparation : Propylamine is dissolved in anhydrous dichloromethane (DCM) at 0–5°C.

Sulfamoylation : Sulfuryl fluoride is introduced dropwise with continuous stirring, maintaining a molar ratio of 1:1.2 (amine:SO₂F₂) to minimize side reactions.

Purification : The crude product is isolated via vacuum distillation (boiling point: ~85–90°C at reduced pressure) and characterized using 19F^{19}\text{F} NMR (δ ≈ –55 ppm) and IR spectroscopy (S–F stretch at ~730 cm1^{-1}).

  • Safety Note : Conduct reactions in a fume hood with fluorinated-resistant PPE due to SO₂F₂’s acute toxicity .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : 1H^{1}\text{H} NMR for propyl chain protons (δ 0.9–1.7 ppm) and 19F^{19}\text{F} NMR for sulfamoyl fluoride groups.
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion peaks (expected [M–H]^- ≈ 164 m/z).
  • Elemental Analysis : Validate C, H, N, and F percentages (theoretical: C 29.3%, H 5.5%, N 8.5%, F 23.2%).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%).
    Cross-reference with PubChem data for analogous sulfamoyl fluorides .

Q. What safety protocols are critical when handling N-Propylsulfamoyl fluoride?

  • Methodological Answer :
  • Containment : Use fluoropolymer-lined gloves and work in a well-ventilated fume hood.
  • Storage : Store in amber glass bottles under inert gas (argon) at –20°C to prevent hydrolysis.
  • Emergency Measures : Neutralize spills with saturated calcium hydroxide solution to convert reactive fluoride species into CaF₂.
  • Toxicity Data : Refer to safety sheets for structurally similar sulfamoyl fluorides, which indicate acute oral LD₅₀ > 200 mg/kg in rodents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound with nucleophiles?

  • Methodological Answer : Contradictions in reactivity (e.g., amine vs. thiol nucleophiles) may arise from solvent polarity and pH. To address this:

Systematic Variation : Test reactions in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents.

pH Control : Use buffered aqueous conditions (pH 7–9) to isolate pH-dependent pathways.

Kinetic Analysis : Monitor reaction progress via 19F^{19}\text{F} NMR to identify intermediates (e.g., sulfamate esters).
Compare findings with computational studies (DFT) on transition-state energetics .

Q. What experimental designs are optimal for studying this compound’s stability under varying conditions?

  • Methodological Answer : Design accelerated degradation studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C in sealed vials; analyze degradation products via GC-MS.
  • Hydrolytic Stability : Expose to H₂O/D₂O mixtures (pH 4–10) and track hydrolysis rates using 19F^{19}\text{F} NMR.
  • Light Sensitivity : Perform UV-Vis spectroscopy (λ = 254 nm) to assess photolytic decomposition.
    Tabulate half-life (t1/2t_{1/2}) under each condition (example template):
ConditionTemperaturepHt1/2t_{1/2} (hours)
Aqueous (pH 7)25°C748
Methanol40°C120

Reference fluoride stability protocols from systematic reviews .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:
  • Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data.
  • Analyze bond dissociation energies (BDEs) for S–F and C–N bonds to infer stability.
    Validate models against PubChem’s experimental spectral data .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activities for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Metabolic Interference : Variable expression of hydrolases (e.g., paraoxonases) in test systems.
  • Structural Analogues : Misassignment of activity to parent compound vs. metabolites.
    Resolution Strategy :
  • Use isotopically labeled 13C^{13}\text{C}-N-Propylsulfamoyl fluoride to track metabolic fate.
  • Conduct cross-lab reproducibility studies with standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.